3-Propylisoxazole-5-carboxamide
Description
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-propyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-4-6(7(8)10)11-9-5/h4H,2-3H2,1H3,(H2,8,10) |
InChI Key |
NHQGBNSGTAYIRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=C1)C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
3-Propylisoxazole-5-carboxamide has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases where isoxazole derivatives have shown promise.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Propylisoxazole-5-carboxamide exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Isoxazole Derivatives
*Molecular weights calculated based on standard atomic masses unless explicitly reported.
†Estimated using chemical formula.
Key Observations:
Functional Group Impact :
- The carboxamide group in this compound may enhance hydrogen-bonding capacity compared to carboxylic acid derivatives, improving target binding in biological systems.
- Carboxylic acid analogs (e.g., 5-propylisoxazole-3-carboxylic acid) are more polar, favoring solubility in aqueous media but limiting blood-brain barrier penetration .
Substituent Effects: Propyl vs.
Metabolic and Enzymatic Considerations
Carboxamide-containing heterocycles, such as 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC), undergo hepatic N-demethylation mediated by microsomal enzymes . Although this compound lacks a methyl group for demethylation, its carboxamide moiety may still interact with liver enzymes, leading to hydrolysis or conjugation. Key findings from related compounds include:
- DIC’s N-demethylation produces 4(5)-aminoimidazole-5(4)-carboxamide, with metabolic rates influenced by enzyme inducers (e.g., phenobarbital) .
- Carboxylic acid derivatives (e.g., 5-propylisoxazole-3-carboxylic acid) are more prone to glucuronidation or excretion unchanged due to higher polarity .
Q & A
Q. What synthetic routes are recommended for 3-Propylisoxazole-5-carboxamide?
The synthesis typically involves coupling 5-carboxyisoxazole derivatives with appropriate amines. For example, a general procedure for isoxazole amides includes reacting 5-substituted isoxazole-3-carboxylic acid with aniline derivatives using coupling agents like EDCl or HATU in solvents such as DMSO. Isolation often involves column chromatography and recrystallization, with yields optimized by adjusting stoichiometry and reaction time .
Q. What spectroscopic methods validate the structure of this compound?
Key techniques include:
- ¹H NMR : To confirm substituent integration and coupling patterns (e.g., propyl group protons at δ ~0.9–1.6 ppm).
- ¹³C NMR : For carbonyl (δ ~165–170 ppm) and isoxazole ring carbons.
- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
Q. How should researchers handle stability issues during storage?
Store the compound in airtight containers under inert gas (N₂/Ar), protected from light and moisture. Monitor degradation via periodic HPLC or TLC analysis. Stability studies suggest refrigeration (4°C) for long-term storage .
Advanced Research Questions
Q. How can reaction conditions improve the low yield of this compound?
Optimize by:
- Catalyst screening : Transition-metal catalysts (e.g., Ru complexes) may enhance coupling efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require lower temperatures to reduce side reactions.
- Microwave-assisted synthesis : Reduces reaction time and increases yield .
Q. What in vitro models evaluate the compound’s bioactivity?
- Mitochondrial assays : Isolated mouse liver mitochondria (as in ) assess effects on membrane potential using probes like Rh123.
- Cell-based models : Cultured cells treated with the compound (1% DMSO final concentration) to study cytotoxicity or pathway modulation.
- Zebrafish assays : For in vivo toxicity and bioavailability screening .
Q. How to resolve contradictions in bioactivity data across studies?
- Standardize protocols : Control variables like DMSO concentration, cell passage number, and mitochondrial isolation methods.
- Replicate experiments : Use orthogonal assays (e.g., fluorescence-based and enzymatic readouts) to confirm results.
- Statistical rigor : Apply ANOVA or Bayesian analysis to account for variability .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent variation : Modify the propyl chain length or introduce halogens/electron-withdrawing groups on the isoxazole ring.
- Bioisosteric replacement : Replace the carboxamide with sulfonamide or urea groups.
- Computational modeling : Use docking (AutoDock) or QSAR to predict binding affinities and prioritize analogs .
Q. What enzyme inhibition assays are suitable for mechanistic studies?
- Kinetic assays : Measure IC₅₀ values using substrate titration (Lineweaver-Burk plots).
- Fluorogenic probes : Detect real-time activity changes in target enzymes (e.g., proteases or kinases).
- Mitochondrial complex inhibition : Monitor oxygen consumption (Clark electrode) or ATP production .
Q. How to computationally design this compound analogs?
- Molecular docking : Predict binding poses with target proteins (e.g., using PDB structures).
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to guide substituent selection.
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics .
Q. What strategies mitigate off-target effects in cellular assays?
- Proteome-wide profiling : Employ affinity pulldown/mass spectrometry to identify unintended targets.
- CRISPR knockout models : Validate specificity using cells lacking the target protein.
- Dose-response curves : Establish selectivity indices (IC₅₀ ratios for target vs. off-target effects) .
Notes
- References : Ensure compliance with ethical guidelines for animal studies (e.g., approved protocols as in ).
- Data Interpretation : Cross-validate NMR/HRMS data with computational predictions to avoid misassignment .
- Advanced Tools : Leverage open-access crystallography databases (e.g., CCDC) for structural comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
